molecular formula C15H26N2O3S B6975566 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide

2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide

Cat. No.: B6975566
M. Wt: 314.4 g/mol
InChI Key: AZAAFRDMVJNGQB-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide is a complex organic compound that features a cyclopentyl group, an oxazole ring, and an ethanesulfonamide moiety

Properties

IUPAC Name

2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S/c1-11(10-15-12(2)16-20-13(15)3)17-21(18,19)9-8-14-6-4-5-7-14/h11,14,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAAFRDMVJNGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)NS(=O)(=O)CCC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods. The final step usually involves the sulfonation of the ethanesulfonamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can act as a hydrogen bond donor or acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]methanesulfonamide
  • 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]benzenesulfonamide

Uniqueness

What sets 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopentyl group and the oxazole ring in conjunction with the ethanesulfonamide moiety provides a distinct profile that can be exploited for various applications.

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